

# Preclinical Toxicology of Irpagratinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Irpagratinib |           |
| Cat. No.:            | B12386767    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Irpagratinib (also known as ABSK-011) is an investigational, orally active, and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Developed by Abbisko Therapeutics, it is currently undergoing clinical evaluation for the treatment of advanced solid tumors, with a particular focus on hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling pathway is often dysregulated.[2][3][4][5] This technical guide provides a comprehensive summary of the available preclinical toxicology and safety pharmacology data for Irpagratinib, based on publicly accessible information. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the non-clinical safety profile of this targeted therapeutic agent.

# **Mechanism of Action and Signaling Pathway**

**Irpagratinib** selectively targets and inhibits the kinase activity of FGFR4. The FGF19-FGFR4 signaling axis plays a crucial role in various cellular processes, and its aberrant activation is implicated in the pathogenesis of certain cancers, particularly HCC.[6][7] **Irpagratinib**'s mechanism of action involves the inhibition of FGFR4 autophosphorylation, which in turn blocks downstream signaling cascades responsible for cell proliferation and survival.[1]





Click to download full resolution via product page

**Figure 1:** Simplified diagram of the FGF19-FGFR4 signaling pathway and the inhibitory action of **Irpagratinib**.

## **Preclinical Safety Profile**

Detailed quantitative data from IND-enabling toxicology studies for **Irpagratinib** are not extensively available in the public domain. The following tables summarize the key findings from available sources, primarily conference abstracts and manufacturer communications.

## In Vitro Toxicology

The following table outlines the known in vitro safety pharmacology profile of **Irpagratinib**.



| Assay                               | System                 | Finding                                    | Reference |
|-------------------------------------|------------------------|--------------------------------------------|-----------|
| Cytochrome P450<br>(CYP) Inhibition | Human liver microsomes | No inhibitory effect on CYP family members | [1]       |
| hERG Channel<br>Inhibition          | Mammalian cell line    | No inhibitory effect observed              | [1]       |

Experimental Protocol: In Vitro Safety Pharmacology

While specific protocols for **Irpagratinib** are not publicly detailed, standard methodologies for these assays are generally followed in accordance with regulatory guidelines.

- CYP Inhibition Assay: A typical protocol involves incubating a panel of human liver
  microsomes with a range of Irpagratinib concentrations and specific CYP probe substrates.
  The formation of the substrate's metabolite is then measured, usually by LC-MS/MS, to
  determine the IC50 value of Irpagratinib for each CYP isozyme.
- hERG Inhibition Assay: The effect of Irpagratinib on the human ether-à-go-go-related gene (hERG) potassium channel is commonly assessed using automated patch-clamp electrophysiology in a mammalian cell line stably expressing the hERG channel. The concentration-dependent inhibition of the hERG current is measured to determine the IC50 value.

## In Vivo Toxicology

Information on in vivo preclinical toxicology studies is limited. The following table provides a high-level summary of the animal species used in pharmacokinetic (PK) and likely toxicology studies.



| Study Type                          | Species | Key Observations                                                                                                                                                                    | Reference |
|-------------------------------------|---------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Pharmacokinetics<br>(PK)            | Mouse   | High exposure observed.                                                                                                                                                             | [1]       |
| Pharmacokinetics<br>(PK)            | Rat     | High exposure observed.                                                                                                                                                             | [1]       |
| Pharmacokinetics<br>(PK)            | Dog     | High exposure observed.                                                                                                                                                             | [1]       |
| Efficacy and<br>Combination Studies | Mouse   | Utilized in cell-derived xenografts, patient-derived xenografts, engineered syngeneic models, and humanized models to evaluate anti-tumor effects in combination with other agents. | [8][9]    |

Experimental Protocol: General Approach for IND-Enabling Toxicology Studies

While specific protocols for **Irpagratinib** are not available, the following represents a general workflow for IND-enabling toxicology studies for a small molecule drug intended for oncology indications, based on regulatory guidelines.





Click to download full resolution via product page

Figure 2: Generalized workflow for IND-enabling preclinical toxicology studies.

### **Discussion and Conclusion**

The publicly available preclinical data for **Irpagratinib**, while limited in detail, suggests a favorable early safety profile. The lack of inhibition of key CYP enzymes and the hERG channel in vitro is a positive finding, reducing the likelihood of certain drug-drug interactions and cardiac-related adverse events. The reported high exposure in multiple animal species (mice, rats, and dogs) indicates that adequate systemic levels were likely achieved in preclinical studies to assess potential toxicities.[1]

It is important to note that the comprehensive preclinical toxicology data package submitted to regulatory authorities for IND approval would contain detailed information on single-dose and repeat-dose toxicity studies in at least two species (one rodent and one non-rodent), as well as



a full safety pharmacology and genetic toxicology assessment. This would include quantitative data such as the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD), along with detailed histopathological findings. This information is crucial for establishing a safe starting dose in first-in-human clinical trials.

The manageable safety profile observed in early clinical trials of **Irpagratinib**, both as a monotherapy and in combination with other agents, provides further confidence in its therapeutic potential.[10][11] However, a complete understanding of the preclinical toxicology profile is essential for ongoing and future clinical development, including the design of long-term studies and the monitoring for potential late-onset toxicities. As **Irpagratinib** progresses through clinical trials, it is anticipated that more detailed preclinical and clinical safety data will be published, providing a more complete picture of its toxicological profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of Irpagratinib for HCC [prnewswire.com]
- 3. Abbisko Therapeutics Receives CDE Approval of Breakthrough Therapy Designation for Irpagratinib (ABSK011) in the Treatment of HCC [prnewswire.com]
- 4. biopharmaapac.com [biopharmaapac.com]
- 5. A Phase 2, Open-Label Study of ABSK-011 Combined Atezolizumab in HCC Patients [clin.larvol.com]
- 6. Irpagratinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. 50% ORR: Irpagratinib and Atezolizumab Show Promise in Advanced Hepatocellular Carcinoma at ESMO-GI Congress [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. irpagratinib (ABSK011) / Abbisko [delta.larvol.com]



- 10. onclive.com [onclive.com]
- 11. Best Poster of ESMO 2024! Abbisko Announces Updated Clinical Data of Irpagratinib in HCC [prnewswire.com]
- To cite this document: BenchChem. [Preclinical Toxicology of Irpagratinib: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386767#irpagratinib-preclinical-toxicology-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com